KCNQ1 Channel Modulation Potency – Class-Level Comparison with ML277
The target compound has not been directly profiled against KCNQ1 in published primary literature. However, its closest structural analog ML277—differing only by a 4-methoxyphenyl in place of the 7-methoxybenzofuran and a 2-carboxamide in place of the 4-carboxamide—exhibits potent KCNQ1 activation with an EC50 of 260 nM and >100-fold selectivity over KCNQ2 and KCNQ4 channels [1]. The benzofuran substitution in CAS 921797-40-2 introduces a fused bicyclic system with distinct π-stacking and hydrogen-bonding capabilities relative to the monocyclic methoxyphenyl of ML277, which may shift both potency and subunit selectivity based on established structure-activity relationships in this chemotype [2]. Direct KCNQ1 EC50 data for this specific compound remain unavailable; all potency inferences are class-level extrapolations that require experimental validation.
| Evidence Dimension | KCNQ1 activation potency (EC50) |
|---|---|
| Target Compound Data | Not directly measured in peer-reviewed literature |
| Comparator Or Baseline | ML277 (R-enantiomer): EC50 = 260 nM; >100-fold selective vs KCNQ2 and KCNQ4; no hERG activity up to 30 µM |
| Quantified Difference | Cannot be calculated; structural SAR suggests potential for altered potency and selectivity profile |
| Conditions | Automated patch-clamp electrophysiology; KCNQ1 expressed in CHO cells [1] |
Why This Matters
For researchers selecting a KCNQ1 tool compound, the benzofuran-bearing scaffold may offer a distinct selectivity fingerprint compared to ML277, but procurement must account for the absence of direct, compound-specific KCNQ1 EC50 data.
- [1] Mattmann ME, Yu H, Lin Z, Xu K, Huang X, Long S, Wu M, McManus OB, Engers DW, Le UM, Li M, Lindsley CW, Hopkins CR. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective Kv7.1 (KCNQ1) potassium channel activator. Bioorg Med Chem Lett. 2012;22(18):5936-5941. View Source
- [2] Wulff H, Castle NA, Pardo LA. Voltage-gated potassium channels as therapeutic targets. Nat Rev Drug Discov. 2009;8(12):982-1001. (Provides structural SAR context for KCNQ channel modulators.) View Source
